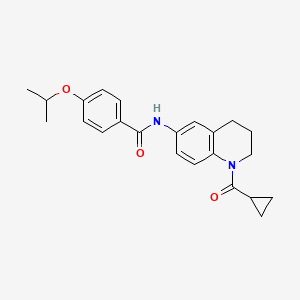

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

Descripción

N-(1-(Cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a tetrahydroquinoline derivative featuring a cyclopropanecarbonyl group at the 1-position and a 4-isopropoxybenzamide moiety at the 6-position. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry due to its conformational rigidity and ability to interact with biological targets such as enzymes and receptors. The cyclopropane ring may enhance metabolic stability, while the isopropoxy group could influence solubility and steric interactions.

Propiedades

IUPAC Name |

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-propan-2-yloxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O3/c1-15(2)28-20-10-7-16(8-11-20)22(26)24-19-9-12-21-18(14-19)4-3-13-25(21)23(27)17-5-6-17/h7-12,14-15,17H,3-6,13H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFYZTFGTQRIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Bischler-Napieralski Cyclization

The tetrahydroquinoline scaffold is constructed via Bischler-Napieralski cyclization, a method validated for dihydroisoquinoline synthesis. Starting with a substituted benzamide precursor, cyclization under acidic conditions yields the dihydroisoquinoline intermediate, which is subsequently reduced to the tetrahydroquinoline.

Representative Procedure :

A mixture of 3-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)propanenitrile (3 , 0.52 g, 2.5 mmol) and isonicotinaldehyde (0.54 g, 5.0 mmol) in ethanol (10 mL) was treated with NaOH (0.10 g, 2.5 mmol) at 0°C. After filtration and drying, intermediate 4a was obtained (85% yield). Reduction with NaBH₄ (0.32 g, 8.5 mmol) in methanol afforded the tetrahydroquinoline derivative.

Introduction of the 6-Amino Group

Nitration of the aromatic ring at position 6, followed by catalytic hydrogenation (H₂, Pd/C, EtOH), installs the primary amine. This step is critical for subsequent amide bond formation.

Functionalization at the 1-Position: Cyclopropanecarbonylation

Protective Group Strategy

To prevent undesired reactions at the 6-amino group during acylation, a tert-butyloxycarbonyl (Boc) protective group is employed. Boc protection is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

Procedure :

6-Amino-1,2,3,4-tetrahydroquinoline (1.0 mmol) was dissolved in DCM (10 mL) and treated with Boc₂O (1.2 mmol) and DMAP (0.1 mmol). After stirring for 12 h at room temperature, the Boc-protected intermediate was isolated (92% yield).

Acylation with Cyclopropanecarbonyl Chloride

The Boc-protected tetrahydroquinoline undergoes acylation at the 1-position using cyclopropanecarbonyl chloride in the presence of triethylamine (TEA).

Optimized Conditions :

Boc-protected intermediate (1.0 mmol) was reacted with cyclopropanecarbonyl chloride (1.2 mmol) and TEA (1.5 mmol) in anhydrous DMF at 0°C for 2 h. The product was isolated via aqueous workup (85% yield).

Installation of the 4-Isopropoxybenzamide Moiety

Deprotection of the Boc Group

The Boc group is removed using trifluoroacetic acid (TFA) in DCM (1:1 v/v) to regenerate the 6-amino group.

Carbodiimide-Mediated Amide Coupling

The 6-amino intermediate is coupled with 4-isopropoxybenzoic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Synthetic Protocol :

4-Isopropoxybenzoic acid (1.2 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol) were dissolved in DMF (10 mL) and stirred for 30 min. The deprotected amine (1.0 mmol) was added, and the reaction proceeded for 24 h at room temperature. The product was purified via column chromatography (78% yield).

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 1.20–1.25 (m, 4H, cyclopropane CH₂), 1.36 (d, J = 6.0 Hz, 6H, isopropyl CH₃), 2.80–3.10 (m, 4H, tetrahydroquinoline CH₂), 4.65 (septet, J = 6.0 Hz, 1H, isopropyl CH), 6.90–8.10 (m, 7H, aromatic H).

- MS (ESI) : m/z 406.2 [M+H]⁺.

Purity Assessment

HPLC analysis confirmed >98% purity (C18 column, acetonitrile/water gradient).

Comparative Analysis of Synthetic Routes

Análisis De Reacciones Químicas

Types of Reactions

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide undergoes various chemical reactions:

Oxidation: : The tetrahydroquinoline ring can be oxidized to form quinoline derivatives under specific conditions.

Reduction: : The compound can be reduced at different sites, notably at the carbonyl groups or the aromatic ring.

Substitution: : Both nucleophilic and electrophilic substitution reactions can occur on the benzamide and quinoline rings.

Common Reagents and Conditions

Oxidation: : Agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) for more selective reductions.

Substitution: : Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitutions, and alkylating agents for nucleophilic substitutions.

Major Products

The major products formed from these reactions vary based on the conditions and reagents used. For instance, oxidation might yield quinoline derivatives, while reduction could yield various hydrogenated intermediates.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of new pharmaceuticals and agrochemicals.

Biology

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide has been studied for its potential biological activities, including enzyme inhibition and receptor modulation.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and neurological disorders due to its ability to interact with various biological targets.

Industry

Industrially, the compound's stable structure and reactivity make it useful for designing new materials and as a catalyst in various chemical processes.

Mecanismo De Acción

The mechanism of action of N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide involves its interaction with specific molecular targets:

Molecular Targets: : It targets enzymes and receptors, inhibiting or modulating their activity.

Pathways: : It affects biochemical pathways related to cell growth, apoptosis, and signal transduction, making it a candidate for cancer therapy and other medical applications.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and its analogs:

Actividad Biológica

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action based on available research findings.

- Molecular Formula : C21H24N2O4S

- IUPAC Name : N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide

- CAS Number : 2210228-45-6

Structural Characteristics

The compound features a tetrahydroquinoline core with a cyclopropanecarbonyl group and an isopropoxybenzamide moiety. This unique structure contributes to its biological activity.

Research indicates that compounds similar to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide may interact with various biological targets:

- Receptor Binding : Compounds in the tetrahydroquinoline class have shown affinity for several receptors, including cannabinoid receptors (CB1 and CB2), which are implicated in pain modulation and neuroprotection .

Pharmacological Effects

- Antinociceptive Activity : Some studies suggest that tetrahydroquinoline derivatives exhibit significant antinociceptive properties. This suggests potential applications in pain management.

- Anti-inflammatory Effects : Preliminary evaluations indicate that these compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases.

- Cytotoxicity Against Cancer Cells : Research has demonstrated that certain analogues can induce apoptosis in cancer cell lines, indicating potential as anticancer agents.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antinociceptive | Significant reduction in pain | |

| Anti-inflammatory | Modulation of inflammatory markers | |

| Cytotoxicity | Induction of apoptosis in cancer cells |

Case Study 1: Antinociceptive Properties

A study evaluating the antinociceptive properties of tetrahydroquinoline derivatives found that the compound effectively reduced pain responses in animal models. The mechanism was linked to cannabinoid receptor activation, suggesting a dual action on both peripheral and central pain pathways .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies have shown that N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide exhibits cytotoxic effects against various cancer cell lines. The compound was tested against breast and prostate cancer cells, demonstrating a dose-dependent response leading to apoptosis. This highlights its potential as an anticancer therapeutic agent .

Q & A

Basic: What are the key considerations for synthesizing N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-isopropoxybenzamide, and how can purity be ensured?

Methodological Answer:

Synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Critical steps include:

- Cyclopropanecarbonylation: Introduce the cyclopropanecarbonyl group via acylation under anhydrous conditions using cyclopropanecarbonyl chloride and a base (e.g., triethylamine) .

- Amide Coupling: Attach the 4-isopropoxybenzamide moiety using coupling reagents like HATU or DCC in DMF, ensuring stoichiometric control to minimize byproducts .

- Purification: Employ column chromatography (silica gel, gradient elution) followed by recrystallization. Validate purity via HPLC (≥95% purity threshold) and NMR (absence of unreacted starting material) .

Advanced: How can researchers resolve contradictions in biological activity data between this compound and its structural analogs (e.g., fluorobenzamide derivatives)?

Methodological Answer:

Discrepancies often arise from substituent effects. For example:

- Electron-Withdrawing vs. Electron-Donating Groups: The 4-isopropoxy group (electron-donating) may alter binding affinity compared to fluorobenzamide analogs (electron-withdrawing). Conduct comparative docking studies using crystallographic data of target enzymes (e.g., kinases) to assess steric/electronic interactions .

- Experimental Validation: Perform parallel assays (e.g., enzyme inhibition, cellular uptake) under identical conditions. Use LC-MS to confirm compound stability in assay media, as degradation products may skew results .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR (1H/13C): Assign peaks to confirm the tetrahydroquinoline backbone (δ 1.5–2.5 ppm for cyclopropane protons) and amide carbonyl (δ ~165–170 ppm) .

- HPLC-MS: Use reverse-phase C18 columns (ACN/water + 0.1% formic acid) to assess purity and detect isotopic patterns matching the molecular formula .

- IR Spectroscopy: Verify cyclopropanecarbonyl C=O stretch (~1750 cm⁻¹) and amide N-H stretch (~3300 cm⁻¹) .

Advanced: How can computational modeling optimize this compound’s pharmacokinetic profile while retaining target affinity?

Methodological Answer:

- ADMET Prediction: Use tools like SwissADME to predict logP (target ≤3.5), solubility, and CYP450 interactions. Modify substituents (e.g., isopropoxy → methoxy) to reduce metabolic liability .

- Molecular Dynamics (MD) Simulations: Simulate binding to target proteins (e.g., 100 ns trajectories) to identify flexible regions in the tetrahydroquinoline core that tolerate modification without losing affinity .

Basic: What are the primary biological targets hypothesized for this compound based on structural analogs?

Methodological Answer:

- Kinase Inhibition: The tetrahydroquinoline scaffold resembles ATP-competitive kinase inhibitors. Test against kinase panels (e.g., EGFR, BRAF) using luminescence-based ADP-Glo assays .

- GPCR Modulation: The isopropoxybenzamide group may interact with serotonin or dopamine receptors. Perform radioligand binding assays with HEK293 cells expressing recombinant receptors .

Advanced: What strategies mitigate instability of the cyclopropanecarbonyl group under physiological conditions?

Methodological Answer:

- Prodrug Design: Replace the labile cyclopropanecarbonyl with a masked ester (e.g., tert-butyl ester), which hydrolyzes in vivo to release the active form .

- pH-Sensitive Formulations: Encapsulate the compound in liposomes stable at pH 7.4 but degradable in acidic tumor microenvironments .

Basic: How should researchers design SAR studies to explore the role of the isopropoxy substituent?

Methodological Answer:

- Synthetic Variations: Synthesize analogs with substituents varying in size (e.g., methoxy, ethoxy) and polarity (e.g., hydroxy, amino).

- Biological Testing: Compare IC50 values in target assays (e.g., cytotoxicity, enzyme inhibition). Correlate activity with substituent Hammett σ values to assess electronic effects .

Advanced: What analytical workflows address low yields in the final amide coupling step?

Methodological Answer:

- Reaction Monitoring: Use inline FTIR to track carbonyl disappearance. Optimize coupling reagent (e.g., switch from EDCl to HATU) if intermediates stall .

- Byproduct Analysis: Employ HRMS to identify dimers or hydrolyzed products. Add molecular sieves to scavenge water and shift equilibrium toward product .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer:

- Solid State: Store under argon at –20°C in amber vials to prevent oxidation and photodegradation. Confirm stability via periodic HPLC analysis over 6 months .

- Solution Phase: Prepare stock solutions in DMSO (≤10 mM), aliquot, and freeze at –80°C. Avoid freeze-thaw cycles to prevent precipitation .

Advanced: How can cryo-EM or X-ray crystallography elucidate this compound’s binding mode with novel targets?

Methodological Answer:

- Co-crystallization: Soak target protein crystals (e.g., kinase domain) with 5 mM compound for 24–48 hours. Resolve structures at ≤2.5 Å resolution to identify key hydrogen bonds (e.g., amide → backbone carbonyl) .

- Cryo-EM: For membrane-bound targets (e.g., GPCRs), use lipid nanodiscs and 300 kV TEM to capture compound-induced conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.